1-(3-methylbenzoyl)piperidine-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-(3-methylbenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-2-4-12(9-10)13(16)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSUCIWHJIYYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 3-methylbenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate 1-(3-methylbenzoyl)piperidine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position of the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the benzoyl or carboxylic acid groups are replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-(3-Methylbenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(3-methylbenzoyl)piperidine-4-carboxylic acid with structurally related compounds, emphasizing substituent effects:
Key Trends :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance membrane permeability. Bulky aromatic substituents (e.g., thienopyrimidine ) reduce solubility but improve target binding specificity.
- Synthetic Accessibility : Ethoxycarbonyl derivatives are synthesized under mild conditions (NaOH/Na₂CO₃) , while halogenated analogs may require specialized catalysts.
Biological Activity
1-(3-Methylbenzoyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.30 g/mol. Its structure consists of a piperidine ring, which is known for its versatility in drug design, and a benzoyl substituent that enhances lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes involved in metabolic processes. For instance, studies on benzoylpiperidine derivatives have shown their capability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. The inhibition of MAGL can lead to increased levels of endocannabinoids, which may exert anti-inflammatory and analgesic effects .
In Vitro Studies
In vitro assays have demonstrated the potential of this compound as an anti-cancer agent. For example, derivatives of piperidine compounds have shown antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 19.9 - 75.3 | Enzyme inhibition |
| Benzoylpiperidine derivative | OVCAR-3 (ovarian cancer) | 31.5 - 43.9 | MAGL inhibition |
These findings suggest that structural modifications can enhance the biological activity of piperidine derivatives, making them promising candidates for further development in cancer therapy .
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of piperidine derivatives, compounds similar to this compound were found to significantly reduce cell viability in breast and ovarian cancer cell lines. The lead compound exhibited an IC50 value comparable to established anti-cancer drugs, indicating its potential as a therapeutic agent .
Case Study 2: Inhibition of Bone Resorption
Another study focused on the inhibition of cathepsin K (Cat K), an enzyme involved in bone resorption. Compounds derived from piperidine structures demonstrated moderate to strong inhibitory activity against Cat K, suggesting that modifications to the piperidine scaffold could yield effective treatments for osteoporosis .
Q & A
Q. What are the common synthetic routes for 1-(3-methylbenzoyl)piperidine-4-carboxylic acid?
The compound is typically synthesized via multi-step protocols involving piperidine derivatives. A standard method includes:
- Step 1 : Acetylation of piperidine-4-carboxylic acid using acetic anhydride with pyridine as a catalyst under reflux conditions to form intermediates .
- Step 2 : Benzoylation with 3-methylbenzoyl chloride in anhydrous solvents (e.g., CH₃CN or DCM) in the presence of coupling agents like EDCI/HOBt .
- Purification : Recrystallization from ethanol or chromatography for high purity (>95%).
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., δ 7.49 ppm for sulfonamide protons in related analogs) .
- IR Spectroscopy : Peaks at ~1687 cm⁻¹ for carbonyl groups and ~3359 cm⁻¹ for hydroxyl stretches .
- Elemental Analysis : Validates empirical formula (e.g., %C, %H, %N within ±0.05% of theoretical values) .
- HPLC/MS : Ensures purity and molecular weight confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test alternatives to EDCI, such as DCC or DMAP, to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. CH₃CN) to reduce side reactions .
- Temperature Control : Lowering reaction temperatures (0–5°C) during benzoylation minimizes decomposition .
- Workup Optimization : Adjust pH during acidification (pH 3–4) to precipitate the product selectively .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguities in stereochemistry .
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals in crowded regions (e.g., δ 1.55–3.78 ppm for piperidine protons) .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA) .
Q. What biological targets and interaction mechanisms are associated with this compound?
- Cancer Pathways : Analogs inhibit mTOR/p70S6K, inducing autophagy in prostate cancer cells (IC₅₀ ~10 µM) .
- Enzyme Interactions : Carbonic anhydrase inhibition via sulfamoylbenzoyl derivatives (Ki < 50 nM) .
- Receptor Binding : Piperidine-carboxylic acid derivatives show affinity for G-protein-coupled receptors (GPCRs) in inflammatory pathways .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Decomposition observed >150°C; store at 2–8°C in airtight containers .
- Light Sensitivity : Protect from UV exposure to prevent photooxidation of the benzoyl group .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the ester/carboxylic acid groups .
Q. What computational approaches are used to predict its pharmacokinetic and binding properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 metabolism .
- QSAR Modeling : Correlate substituent effects (e.g., 3-methyl vs. 4-fluoro benzoyl groups) with activity .
Q. How to design structure-activity relationship (SAR) studies using analogs of this compound?
- Substituent Variation : Replace 3-methylbenzoyl with electron-withdrawing (e.g., 4-nitro) or donating (e.g., 4-methoxy) groups to assess potency shifts .
- Scaffold Hopping : Compare piperidine-4-carboxylic acid derivatives with morpholine or pyrrolidine analogs .
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide to modulate solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
